molecular formula C4H9N3O4S2 B13334396 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid

2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid

Cat. No.: B13334396
M. Wt: 227.3 g/mol
InChI Key: LUZSWZVYJVZDFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid involves the reaction of appropriate starting materials under controlled conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using automated equipment to ensure consistency and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiol compounds .

Scientific Research Applications

2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

Molecular Formula

C4H9N3O4S2

Molecular Weight

227.3 g/mol

IUPAC Name

2-(diaminomethylidenecarbamoylsulfanyl)ethanesulfonic acid

InChI

InChI=1S/C4H9N3O4S2/c5-3(6)7-4(8)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H4,5,6,7,8)

InChI Key

LUZSWZVYJVZDFY-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)SC(=O)N=C(N)N

Origin of Product

United States

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